molecular formula C15H17N5S B2677318 N-isopropyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 477845-74-2

N-isopropyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2677318
CAS No.: 477845-74-2
M. Wt: 299.4
InChI Key: GGDUFNRLOQLBGG-UHFFFAOYSA-N
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Description

N-isopropyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. Kinase inhibitors are crucial in the treatment of various cancers and other diseases where kinase activity is dysregulated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under basic or acidic conditions. For instance, starting from a substituted hydrazine and a suitable diketone or ketoester, the pyrazole ring is formed, which is then fused with a pyrimidine ring through cyclization reactions.

    Introduction of the Isopropyl and Methylsulfanyl Groups: These groups are introduced via nucleophilic substitution reactions. The isopropyl group can be introduced using isopropyl halides in the presence of a base, while the methylsulfanyl group can be added using methylthiolating agents like methylthiol chloride.

    Final Amination:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for modifying the phenyl ring or the pyrazolo[3,4-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and bases like sodium hydride (NaH) for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For instance, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring or the pyrazolo[3,4-d]pyrimidine core.

Scientific Research Applications

N-isopropyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-isopropyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves inhibition of kinase activity. The compound binds to the ATP-binding site of the kinase, preventing phosphorylation of substrates and subsequent signal transduction. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-isopropyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which may confer distinct binding properties and selectivity towards certain kinases. This specificity can result in different biological activities and therapeutic potentials compared to other similar compounds.

Biological Activity

N-isopropyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 477845-74-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, synthesis, and relevant studies that highlight its therapeutic potential.

  • Molecular Formula : C15H17N5S
  • Molar Mass : 299.39 g/mol

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for various bioactive properties. The presence of the isopropyl and methylsulfanyl groups enhances its lipophilicity and potentially influences its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer activities. For instance:

  • In vitro Studies : Research has shown that compounds similar to this compound can induce apoptosis in cancer cell lines. For example, compounds derived from this scaffold have demonstrated IC50 values ranging from 7.01 μM to 49.85 μM against various cancer cell lines such as HeLa and A549 .
CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa7.01 ± 0.60Apoptosis induction
Compound BA54949.85Growth inhibition
N-isopropyl derivativeNCI-H4608.55 ± 0.35Microtubule disassembly

Kinase Inhibition

The compound's structure suggests potential interactions with various kinases, which are critical in cell signaling pathways related to cancer progression:

  • Kinase Profiling : Preliminary studies indicate that pyrazolo[3,4-d]pyrimidine derivatives can inhibit cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 beta (GSK3β), which play significant roles in cell cycle regulation and apoptosis . Specific binding affinities and inhibition constants are still under investigation.

Study 1: Antitumor Activity Assessment

In a study conducted by Fan et al., several pyrazolo derivatives were synthesized and screened for their antitumor activity against A549 cell lines. The results indicated that:

  • Compound C exhibited autophagy without causing apoptosis at concentrations up to 10 µM.

This suggests that modifications in the pyrazolo structure can lead to diverse mechanisms of action, including autophagy induction in cancer cells .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was performed on various pyrazolo[3,4-d]pyrimidine derivatives, including this compound:

  • Findings : Modifications at the phenyl ring significantly affected the biological activity, with certain substitutions enhancing potency against specific cancer cell lines .

Properties

IUPAC Name

6-methylsulfanyl-1-phenyl-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5S/c1-10(2)17-13-12-9-16-20(11-7-5-4-6-8-11)14(12)19-15(18-13)21-3/h4-10H,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDUFNRLOQLBGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C2C=NN(C2=NC(=N1)SC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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